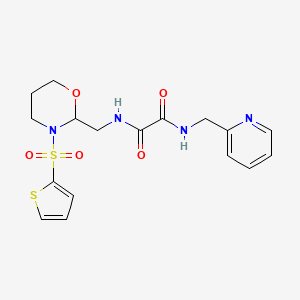![molecular formula C15H11ClN2O2S B2608146 3-(3-chlorophenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione CAS No. 380455-22-1](/img/structure/B2608146.png)
3-(3-chlorophenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-(3-chlorophenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione” belongs to the class of thieno[2,3-d]pyrimidines . Thieno[2,3-d]pyrimidines are known to possess various pharmacological activities like antimicrobial, antitumor, and anti-inflammatory .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidines involves the reaction of 1,3-diphenyl-1H-pyrazol-5(4H)-one with some electrophilic and nucleophilic reagents . The structures of the synthesized compounds are confirmed by elemental analyses and spectral data .Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidines is confirmed by elemental analyses and spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thieno[2,3-d]pyrimidines include the reaction of 1,3-diphenyl-1H-pyrazol-5(4H)-one with some electrophilic and nucleophilic reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidines are confirmed by elemental analyses and spectral data .Scientific Research Applications
Antibacterial Evaluation
Thienopyrimidines have been synthesized and evaluated for their antibacterial properties. A study involved the synthesis of substituted thieno(2,3-d)pyrimidines, starting with ethyl 2-aminothiophene-3carboxylate, progressing through various chemical reactions to yield substituted thienopyrimidines. These compounds were characterized by their physical and chemical properties and showed potential as antibacterial agents (More et al., 2013).
Nonlinear Optical (NLO) Properties
Thienopyrimidine derivatives have been investigated for their nonlinear optical (NLO) properties. A series of push-pull chromophores incorporating thienopyrimidine units with varying π-linkers demonstrated significant potential in electrochemical and photophysical properties relevant to NLO applications. These findings suggest the importance of thienopyrimidine derivatives in developing materials for optical technologies (Klikar et al., 2017).
Crystallographic Insights
Crystallographic studies on thienopyrimidine compounds have provided insights into their molecular and structural characteristics. For example, research on racemic and diastereomeric thienopyrimidine derivatives highlighted their crystal structures, which are crucial for understanding the compound's interactions and stability. Such studies are fundamental in the design of new compounds with tailored properties for various scientific applications (Low et al., 2004).
Synthesis and Biological Activities
Thienopyrimidines have been synthesized with various biological activities in mind, including antilukemia, anticancer, and inhibitor roles for specific enzymes. The synthesis of these compounds involves complex chemical reactions, aiming to produce derivatives with high biological activity. This underscores the potential of thienopyrimidine derivatives in the development of new therapeutic agents (El-Gazzar et al., 2006).
properties
IUPAC Name |
11-(3-chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-diene-10,12-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c16-8-3-1-4-9(7-8)18-14(19)12-10-5-2-6-11(10)21-13(12)17-15(18)20/h1,3-4,7H,2,5-6H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKALEGGTSSRGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

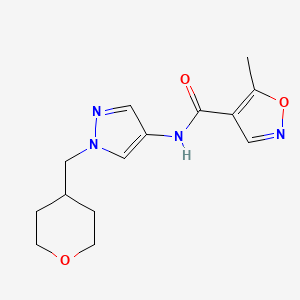
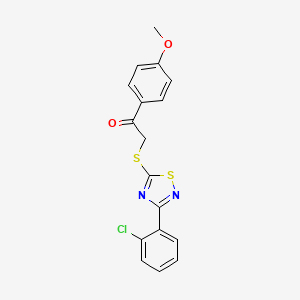
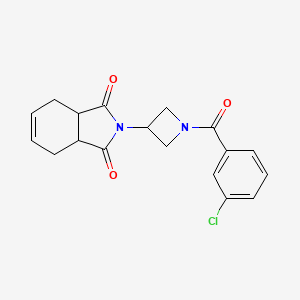
![N-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl]-5-(4-fluorophenyl)triazolidine-4-carboxamide](/img/structure/B2608066.png)
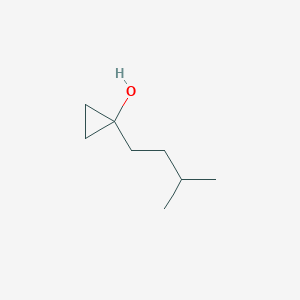
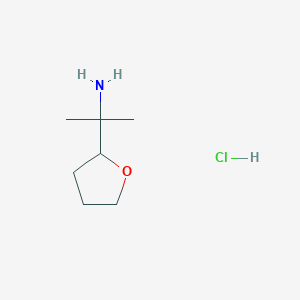
![4-[(4-chlorophenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde](/img/structure/B2608070.png)
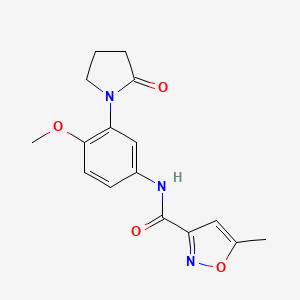
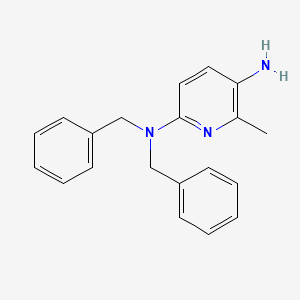
![N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide](/img/structure/B2608077.png)
![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2608078.png)
![N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]thio}ethyl)-2-furamide](/img/structure/B2608081.png)
![(1R,2R,4S)-2-(Aminomethyl)-4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]cyclopentan-1-ol](/img/structure/B2608083.png)
